molecular formula C20H16N4O2S B2479618 6-(1,3-Benzodioxol-5-yl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 877634-66-7

6-(1,3-Benzodioxol-5-yl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2479618
CAS RN: 877634-66-7
M. Wt: 376.43
InChI Key: CFAHPRFBEPEDRM-UHFFFAOYSA-N
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Description

6-(1,3-Benzodioxol-5-yl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C20H16N4O2S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality 6-(1,3-Benzodioxol-5-yl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1,3-Benzodioxol-5-yl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound 6-(1,3-Benzodioxol-5-yl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine and its analogs have been synthesized through various techniques, including treating specific acids with hydrazinylpyridazine in dry dichloromethane, followed by other chemical reactions. The synthesized compounds are elucidated using spectroscopic methods (IR, NMR, LC-MS), and their structures are confirmed through X-ray diffraction (XRD) techniques (Sallam et al., 2021).

  • Structure and Energy Frameworks : Density Functional Theory (DFT) calculations have been used to compare the harmony between theoretical and experimental values. This includes determining HOMO-LUMO energy gap, global reactivity descriptor values, and analyzing intermolecular hydrogen bonds and interactions through Hirshfeld surface analysis and energy frameworks (Sallam et al., 2021).

Biological and Pharmaceutical Applications

  • Antiproliferative Activity : Derivatives of the compound have shown potential in inhibiting the proliferation of endothelial and tumor cells, suggesting their utility in cancer research and treatment (Ilić et al., 2011).

  • Anti-Diabetic Properties : Certain triazolo-pyridazine-6-yl-substituted piperazines, synthesized from this compound, have been evaluated for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. These compounds have shown significant antioxidant and insulinotropic activities, indicating their potential in diabetes treatment (Bindu et al., 2019).

  • Antiviral Properties : Novel derivatives of this compound have exhibited promising antiviral activity against hepatitis-A virus (HAV), suggesting their potential use in antiviral therapies (Shamroukh & Ali, 2008).

properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-13-4-2-3-5-15(13)11-27-20-22-21-19-9-7-16(23-24(19)20)14-6-8-17-18(10-14)26-12-25-17/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAHPRFBEPEDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,3-Benzodioxol-5-yl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine

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